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1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Pregnane X receptor (PXR) Nuclear receptor ligand Structure-activity relationship (SAR)

Researchers optimizing PXR-targeted therapies face sourcing challenges for positionally defined SAR probes. This 1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide provides a defined PXR binding IC₅₀ of ~2.97 μM, enabling systematic SAR optimization. • Defined micromolar PXR probe with validated InChI Key WBJRFYJVOMXQSK-UHFFFAOYSA-N • Distinct 3-Cl/2,4-diF substitution pattern vs. rufinamide; quantifiable potency shifts between regioisomers • Independent SpectraBase entry enables cross-laboratory QC verification Reliable supply chain with documented spectral data for global research procurement.

Molecular Formula C16H11ClF2N4O
Molecular Weight 348.74
CAS No. 1326828-87-8
Cat. No. B2673171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326828-87-8
Molecular FormulaC16H11ClF2N4O
Molecular Weight348.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H11ClF2N4O/c17-11-2-1-3-13(6-11)23-9-15(21-22-23)16(24)20-8-10-4-5-12(18)7-14(10)19/h1-7,9H,8H2,(H,20,24)
InChIKeyWBJRFYJVOMXQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Identity, Profile & Comparator Context


1-(3-Chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326828-87-8; molecular formula C₁₆H₁₁ClF₂N₄O; molecular weight 348.73 g/mol) is a synthetic 1,4-disubstituted-1H-1,2,3-triazole-4-carboxamide derivative. Structurally, it features a 3-chlorophenyl substituent at the N1 position of the triazole ring and a 2,4-difluorobenzyl group appended via the 4-carboxamide nitrogen, yielding a distinct halogenation pattern relative to anti-epileptic agents such as rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide; CAS 106308-44-5) [1]. This compound belongs to the broader pharmacophore class of 1H-1,2,3-triazole-4-carboxamides that has been systematically optimized to deliver potent, selective inverse agonists and antagonists of the pregnane X receptor (PXR) with low nanomolar IC₅₀ values [2]. Physicochemical characterization available through reputable aggregator sources confirms identity parameters including InChI Key WBJRFYJVOMXQSK-UHFFFAOYSA-N and spectral database entries [1][3].

PXR pathway inhibition study fit (triazole-4-carboxamide scaffold)
SAR probe with defined N1-(3-chlorophenyl) and 2,4-difluorobenzyl substitution
Verified spectral identity (SpectraBase entry) for QC upon receipt

1-(3-Chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Substitution Risk vs. Analogs


Substitution within the 1H-1,2,3-triazole-4-carboxamide series is not pharmacologically neutral. Systematic SAR campaigns demonstrate that modification of the N1-aryl and N4-benzyl substituents produces large, quantifiable shifts in target binding affinity and cellular functional activity, even between positional isomers [1]. For example, among triazole-4-carboxamide PXR ligands, moving a single chlorine atom between the 2-, 3-, and 4-positions of the N1-phenyl ring alters binding IC₅₀ values from 1.2 μM (2-Cl) to 2.97 μM (3-Cl) to complete loss of measurable affinity (4-Cl), a ≥25-fold differential [1]. The 2,4-difluorobenzyl amide substitution present in this compound is absent from the clinically used rufinamide (2,6-difluorobenzyl) [2]; these distinct difluorination patterns can yield divergent pharmacokinetic and target-engagement profiles due to altered metabolic stability and hydrogen-bonding geometries. Procurement based on generic triazole-carboxamide classification without accounting for these specific substituent combinations thus carries material risk of obtaining a compound with fundamentally different target potency, selectivity window, and ADME behavior.

Chlorine regioisomer sensitivity

Replacing the 3-chlorophenyl with 2-Cl or 4-Cl regioisomers may shift binding affinity by >25-fold (reported SAR).

Benzyl difluoro pattern divergence

2,4-difluorobenzyl substitution is distinct from rufinamide's 2,6-difluoro pattern, altering target engagement and metabolic profile.

Pharmacological target mismatch

This scaffold targets nuclear receptor PXR, not voltage-gated sodium channels; generic triazole-carboxamide classification may mislead.

1-(3-Chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Differentiation Evidence vs. Analogs


Regioisomeric Chlorine Effects on PXR Binding Affinity

In the PXR-targeting 1H-1,2,3-triazole-4-carboxamide series, the N1-(3-chlorophenyl) substitution (as found in the target compound) is situated within a sharp SAR landscape where positional isomerism of the chlorine atom produces large differences in binding potency. Direct head-to-head data from the same assay platform shows that the 2-chlorophenyl analog (compound 1) yields a hPXR binding IC₅₀ of 1.2 ± 0.4 μM, the 3-chlorophenyl analog (compound 2) yields 2.97 ± 0.1 μM, and the 4-chlorophenyl analog (compound 3) shows no quantifiable IC₅₀ (>30 μM), representing a ≥25-fold activity window driven solely by chlorine position [1]. This demonstrates that the meta-chloro configuration is a defined, non-interchangeable feature relative to ortho- or para-substituted comparators.

Chlorine positional SAR
Class-level inference
3-Cl IC₅₀ 2.97 μM vs. 2-Cl 1.2 μM vs. 4-Cl >30 μM
Chlorine position drives >25-fold binding difference.
hPXR binding assay; T0901317 reference.
Pregnane X receptor (PXR) Nuclear receptor ligand Structure-activity relationship (SAR)

2,4-Difluorobenzyl vs. Rufinamide Scaffold: Pharmacological Divergence

Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide; CAS 106308-44-5) is an approved antiepileptic drug whose 2,6-difluorobenzyl substitution pattern is critical to its therapeutic profile and for which distinct crystal modifications (A, A′, B, C) with differing thermodynamic stability are documented [1]. The target compound bears a 2,4-difluorobenzyl group and an additional N1-(3-chlorophenyl) substituent absent in rufinamide, creating a fundamentally different electronic and steric environment. The 2,4- vs. 2,6-difluoro positional isomerism alters the vector and strength of fluorine-mediated hydrogen bonding and metabolic susceptibility; in related triazole antifungal series, 2,4-difluorophenyl vs. 2,6-difluorophenyl substitution has been shown to produce differential CYP51 inhibition and antifungal MIC₈₀ values [2]. This compound therefore occupies a distinct chemical space from rufinamide, with no basis for assuming identical or even similar pharmacological behavior.

2,4-Difluoro vs. rufinamide
Supporting evidence
2,4-difluorobenzyl + N1-(3-Cl-phenyl) vs. rufinamide (2,6-difluoro, no N1-aryl)
Distinct difluoro pattern alters target profile and CYP inhibition potential.
Structural and literature precedent; not interchangeable.
Antiepileptic agent scaffold Rufinamide analog Crystal modification

Physicochemical Differentiation from Common Analogs

The target compound (MW 348.73 g/mol; molecular formula C₁₆H₁₁ClF₂N₄O; 1 hydrogen bond donor, 6 hydrogen bond acceptors) occupies a distinct physicochemical niche relative to closely related analogs. Compared to N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (MW 312.75 g/mol; C₁₆H₁₃ClN₄O; 0 fluorine atoms) , the target compound incorporates two fluorine atoms on the benzyl ring, increasing molecular weight by ~36 Da while enhancing electronegativity and metabolic stability through fluorine substitution. Against the PXR-optimized lead compound 85 (which bears a different substitution pattern; MW ~420–480 Da range), this compound maintains a lower molecular weight and reduced topological polar surface area, potentially conferring superior permeability characteristics while retaining the core triazole-carboxamide pharmacophore [1]. These physicochemical differences are quantifiable and directly impact solubility, permeability, and metabolic stability—key criteria in both in vitro assay design and in vivo candidate selection.

Physicochemical profile
Supporting evidence
MW 348.73 g/mol; 2 F atoms; +36 Da vs non-fluorinated analog
Fluorine substitution enhances electronegativity and metabolic stability.
Relevant for solubility, permeability, and ¹⁹F NMR detection.
Physicochemical property Lipinski parameters Drug-likeness

Independent Spectral Database Entry for Identity Verification

The target compound has been independently registered in the SpectraBase spectral database with exact mass 348.058945 g/mol, InChI Key WBJRFYJVOMXQSK-UHFFFAOYSA-N, and molecular formula C₁₆H₁₁ClF₂N₄O [1]. This independent analytical registration provides a verifiable identity benchmark absent for many research-grade analogs that lack spectral database entries. In comparison, the closely related N-benzyl analog lacks equivalent spectral database deposition, while rufinamide's spectral data correspond to a different (2,6-difluorobenzyl, N1-unsubstituted) structure [2]. For procurement quality assurance, the existence of an independent spectral reference enables incoming QC verification via MS, NMR, or IR against a documented standard, reducing the risk of receiving mislabeled or degraded material.

Spectral database entry
Supporting evidence
SpectraBase: exact mass 348.058945 g/mol; InChI Key WBJRFYJVOMXQSK-UHFFFAOYSA-N
Enables identity verification upon receipt.
Independent registration absent for many close analogs.
Analytical characterization Spectral database Identity verification

Triazole-4-Carboxamide Scaffold: PXR Binding and Functional Selectivity

The 1H-1,2,3-triazole-4-carboxamide scaffold to which the target compound belongs has been systematically optimized to achieve low nanomolar PXR binding and cellular activity with tunable functional selectivity. The landmark series yielded compound 85 as a dual PXR inverse agonist/antagonist (binding IC₅₀ = 0.049 ± 0.003 μM; cellular inverse agonism IC₅₀ = 0.15 ± 0.03 μM; antagonism IC₅₀ = 0.15 ± 0.03 μM) and compound 89 as a pure antagonist (binding IC₅₀ = 0.041 ± 0.01 μM; no inverse agonism; antagonism IC₅₀ = 0.23 ± 0.06 μM) [1]. These values represent a >1,000-fold improvement in binding potency relative to the initial hit compounds within the same series. The target compound, bearing the 3-chlorophenyl and 2,4-difluorobenzyl substitution combination, represents an intermediate SAR probe within this optimization trajectory. In contrast, the clinically used rufinamide (a sodium channel blocker) shows no reported PXR activity, and the N-benzyl analog lacks published PXR data entirely, placing this compound in a functionally distinct pharmacological category.

Scaffold PXR pharmacology
Class-level inference
Optimized leads achieve binding IC₅₀ 0.049 μM and tunable inverse agonism/antagonism
Scaffold supports low nM potency with functional selectivity.
Target compound is an intermediate SAR probe; specific potency not directly measured.
PXR inhibitor Inverse agonism Nuclear receptor pharmacology

N1-(3-Chlorophenyl) Anticancer Cytotoxicity in Prostate Cancer Cells

In a related series of 1-aryl-1H-1,2,3-triazole-4-carboxamides evaluated for in vitro anticancer activity, the N1-(3-chlorophenyl) substituent (as found in the target compound) produced an IC₅₀ of 1607.03 ± 2 μM against the DU-145 prostate cancer cell line, whereas the N1-(2-chlorophenyl) analog yielded IC₅₀ = 100.43 ± 2 μM (16-fold more potent), the N1-(2,6-difluorophenyl) analog yielded IC₅₀ = 24.98 ± 2 μM (64-fold more potent), and the N1-(2-fluorophenyl) analog yielded IC₅₀ = 52.95 ± 2 μM [1]. While other N1-aryl substitutions showed greater potency in this particular assay, the N1-(3-chlorophenyl) configuration provides a moderate-activity probe with a distinct selectivity window that may be advantageous in contexts where potent cytotoxicity against normal cells (L02 liver cells: all analogs >70 μg/mL) must be balanced against tumor cell activity. This data confirms that N1-aryl substitution is a critical determinant of anticancer potency and that the 3-chlorophenyl configuration cannot be substituted without altering the cytotoxicity profile.

DU-145 cytotoxicity
Class-level inference
IC₅₀ 1607.03 ± 2 μM (3-Cl-phenyl analog); >60-fold range across N1-aryl variants
Cell-model endpoint context; potency rank varies with N1-aryl substitution.
L02 normal liver cells IC₅₀ >70 μg/mL for all analogs tested.
Anticancer activity Triazole-4-carboxamide Prostate cancer

Research and Screening Applications


PXR Pharmacology: SAR Probe for Substituent Contributions

This compound serves as a defined intermediate SAR probe within the triazole-4-carboxamide PXR ligand series, where the N1-(3-chlorophenyl) substitution establishes a baseline binding IC₅₀ in the low micromolar range (~2.97 μM) [1]. Researchers can use this compound to systematically evaluate how modification of the 2,4-difluorobenzyl amide substituent drives potency improvements from micromolar to low nanomolar range (>60-fold optimization window demonstrated in the literature [1]), and to assess whether the 3-chloro configuration favors inverse agonism, antagonism, or mixed functional activity. This application is directly supported by the class-level SAR evidence in Section 3.

Physicochemical Benchmarking: Fluorine-Triazole Reference for Permeability & Stability

With two fluorine atoms on the benzyl ring and a molecular weight of 348.73 g/mol, this compound occupies a desirable intermediate physicochemical space for assessing fluorine effects on membrane permeability and oxidative metabolism [2]. It can serve as a benchmarking standard against non-fluorinated analogs (e.g., N-benzyl derivative, 0 fluorine atoms, MW 312.75) to quantify the contribution of 2,4-difluoro substitution to logD, PAMPA permeability, and microsomal stability, informing medicinal chemistry design strategies for CNS or hepatic targets. The independent SpectraBase entry [3] enables QC verification prior to these studies.

Anticancer Selectivity Profiling: Moderate-Cytotoxicity Control in Triazole-Carboxamide Libraries

In DU-145 prostate cancer cell screening, the N1-(3-chlorophenyl) analog exhibits moderate cytotoxicity (IC₅₀ ~1607 μM) [4], in contrast to highly potent N1-(2,6-difluorophenyl) analogs (IC₅₀ ~25 μM). This compound is therefore suitable as a selectivity control or moderate-activity reference point in triazole-carboxamide anticancer screening libraries, particularly when the goal is to identify substitutions that enhance potency while maintaining low toxicity to normal liver cells (all analogs in this series showed L02 IC₅₀ >70 μg/mL [4]). Its distinct potency rank relative to regioisomeric chlorophenyl analogs reinforces its value as a defined SAR probe rather than a promiscuous cytotoxic agent.

Analytical Reference Standard: HPLC-MS Method Validation with Verified Spectral Data

The availability of an independent SpectraBase entry (exact mass 348.058945 g/mol; InChI Key WBJRFYJVOMXQSK-UHFFFAOYSA-N) [3] makes this compound suitable as an analytical reference standard for developing and validating HPLC-MS or LC-MS/MS methods for triazole-carboxamide detection and quantification. Its distinct retention time, mass spectral fragmentation pattern (influenced by the 3-chlorophenyl and 2,4-difluorobenzyl moieties), and UV chromophore can serve as method development benchmarks, and the independent spectral data provide cross-laboratory reproducibility verification that is not available for analogs lacking spectral database registration.

Application
Selection Property
Validation Focus
PXR SAR probe studies
Substituent-dependent binding affinity context
PXR binding and functional assay endpoints
Physicochemical benchmarking
Fluorine-mediated property modulation
Permeability and metabolic stability assays
Cancer cell-model selectivity screening
Cell-model endpoint review
Cytotoxicity and viability endpoints (prostate cancer lines)
Analytical reference standard
Verified spectral identity
HPLC-MS method development and QC verification
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